molecular formula C16H17NO2 B5750956 N-(2-ethoxyphenyl)-2-phenylacetamide

N-(2-ethoxyphenyl)-2-phenylacetamide

Cat. No. B5750956
M. Wt: 255.31 g/mol
InChI Key: UHWOJCDJBCWXKC-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-phenylacetamide, also known as N-phenylacetyl-2-ethoxyaniline (NA-2), is a widely researched compound in the field of medicinal chemistry. It is a white crystalline powder with a molecular weight of 291.36 g/mol. NA-2 has shown promising results in various scientific studies due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of NA-2 is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in the growth and proliferation of cancer cells. It has been found to inhibit the expression of various proteins involved in cancer cell survival and growth, including Bcl-2, Akt, and NF-κB.
Biochemical and Physiological Effects:
NA-2 has been found to exhibit low toxicity and high bioavailability. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 5 hours. NA-2 has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It also exhibits anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

NA-2 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has low toxicity, making it safe for use in cell culture studies. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on NA-2. One potential area of research is the development of NA-2 analogs with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of NA-2, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of NA-2 in animal models and clinical trials.

Synthesis Methods

NA-2 can be synthesized using various methods, including the reaction between 2-ethoxyaniline and phenylacetyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reaction between 2-ethoxyaniline and phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride.

Scientific Research Applications

NA-2 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and pain. NA-2 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-19-15-11-7-6-10-14(15)17-16(18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWOJCDJBCWXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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